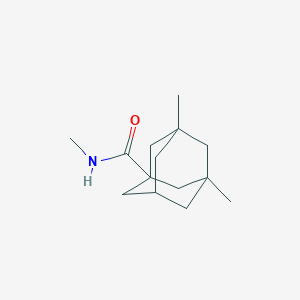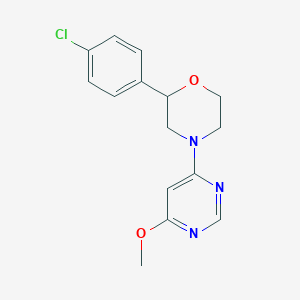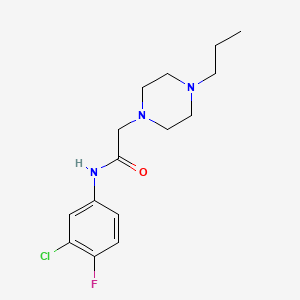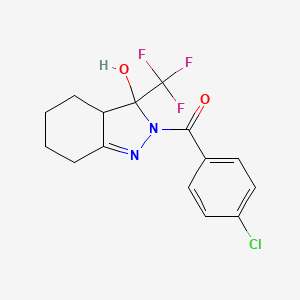
N,3,5-trimethyl-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3,5-trimethyl-1-adamantanecarboxamide, also known as memantine, is a medication used in the treatment of Alzheimer's disease. It was first synthesized in 1968 and has since been extensively studied for its potential therapeutic effects. Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the excessive activation of glutamate receptors in the brain.
作用機序
Memantine works by blocking the excessive activation of glutamate receptors in the brain. Glutamate is an excitatory neurotransmitter that is involved in various neurological processes, including learning and memory. However, excessive activation of glutamate receptors can lead to neuronal damage and death. Memantine blocks the excessive activation of glutamate receptors by binding to a specific site on the NMDA receptor, thereby preventing the influx of calcium ions into the neuron.
Biochemical and Physiological Effects
Memantine has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. Memantine has also been shown to decrease the production of reactive oxygen species (ROS), which are known to cause neuronal damage and death.
実験室実験の利点と制限
Memantine has several advantages for use in lab experiments. It has a high affinity for the NMDA receptor and is highly selective, meaning that it does not bind to other receptors in the brain. It also has a long half-life, which allows for sustained NMDA receptor blockade. However, one limitation of N,3,5-trimethyl-1-adamantanecarboxamide is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N,3,5-trimethyl-1-adamantanecarboxamide. One area of research is the potential use of N,3,5-trimethyl-1-adamantanecarboxamide in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of research is the development of new N,3,5-trimethyl-1-adamantanecarboxamide derivatives with improved pharmacological properties, such as increased selectivity and reduced toxicity. Finally, there is a need for further research on the long-term effects of N,3,5-trimethyl-1-adamantanecarboxamide treatment, including potential effects on neuronal plasticity and cognitive function.
合成法
Memantine is synthesized through a multistep process starting from adamantane. The first step involves the conversion of adamantane to 1-amino-adamantane, followed by the reaction of 1-amino-adamantane with methyl acrylate to form N-methyl-1-adamantanamine. This is then further reacted with trimethyl orthoformate to form N,3,5-trimethyl-1-adamantanecarboxamide.
科学的研究の応用
Memantine has been extensively studied for its potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy. It has also been studied for its potential use in the treatment of neuropathic pain and depression.
特性
IUPAC Name |
N,3,5-trimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-12-4-10-5-13(2,7-12)9-14(6-10,8-12)11(16)15-3/h10H,4-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFKSRDPLLSVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(6-chloro-1H-indol-1-yl)propanoyl]alanine](/img/structure/B5402553.png)
![5-[3-(benzyloxy)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402561.png)


![[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5402581.png)
![4-nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5402592.png)
![N~4~-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-2,4-pyrimidinediamine](/img/structure/B5402597.png)
![5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5402605.png)
![7-(3-chloro-4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5402613.png)
![2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine](/img/structure/B5402621.png)
![3-{2-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5402626.png)
![(3S*,5S*)-1-cyclopentyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5402629.png)